molecular formula C27H48NaO5S B233704 6-Hydroxycholestan-3-yl sulfate CAS No. 141677-55-6

6-Hydroxycholestan-3-yl sulfate

Cat. No.: B233704
CAS No.: 141677-55-6
M. Wt: 507.7 g/mol
InChI Key: PXLRLNZSUXOROR-KDYNESQISA-N
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Description

6-Hydroxycholestan-3-yl sulfate is a synthetic steroid sulfate derivative of 5α-cholestane, specifically synthesized for advanced biological research . This compound belongs to a class of sterols and sulfuric acid derivatives that are of significant interest in the field of marine natural products and metabolomics . Its synthetic origin provides researchers with a high-purity standard crucial for analytical and bioactivity studies. Research into related steroid sulfates indicates their presence in marine invertebrates such as starfish and sea cucumbers . These organisms are a rich source of bioactive compounds with unique pharmacological properties, making this compound a valuable reference material in the search for new therapeutic agents . The primary research value of this compound lies in its application within MS-based metabolomic and sterolomic profiling. It serves as an important analytical standard for the identification and characterization of complex mixtures of polar steroid compounds found in biological extracts . By utilizing this compound, researchers can dereplicate known molecules and discover novel bioactive sterols, thereby advancing the understanding of sterol biosynthesis and diversity in nature . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

141677-55-6

Molecular Formula

C27H48NaO5S

Molecular Weight

507.7 g/mol

InChI

InChI=1S/C27H48O5S.Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(28)24-15-19(32-33(29,30)31)11-13-27(24,5)23(20)12-14-26(21,22)4;/h17-25,28H,6-16H2,1-5H3,(H,29,30,31);/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-;/m1./s1

InChI Key

PXLRLNZSUXOROR-KDYNESQISA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OS(=O)(=O)O)C)O)C.[Na]

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)O)C.[Na]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OS(=O)(=O)O)C)O)C.[Na]

Synonyms

6 alpha-hydroxy-5 alpha-cholestan-3 beta-yl sulfate
6-hydroxycholestan-3-yl sulfate
6-hydroxycholestan-3-yl sulfate, monosodium salt
6-OH-cholest-3-SO4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cholestan-3,6-diyl Disulfate

A closely related compound is cholestan-3,6-diyl disulfate (CAS 141677-53-4), which features sulfate groups at both the 3- and 6-positions (Table 1). Key differences include:

  • Functional Groups : The diyl disulfate lacks a free hydroxyl group, as both positions are sulfated, whereas 6-hydroxycholestan-3-yl sulfate retains a hydroxyl at position 6.
  • Molecular Formula and Weight :
    • This compound (inferred): ~C27H46O5S (molecular weight ~506.7 g/mol).
    • Cholestan-3,6-diyl disulfate: C27H44O8S2 (molecular weight ~608.8 g/mol) .
  • Polarity and Solubility : The diyl disulfate’s dual sulfate groups increase polarity and water solubility compared to the hydroxyl-sulfate derivative, which may exhibit intermediate solubility due to the hydroxyl group’s hydrogen-bonding capacity.

Other Sulfated Sterols

Sulfation at the 3-position is common in bile acid derivatives to modulate toxicity and solubility . The 6-hydroxyl group in this compound may confer distinct receptor-binding or metabolic stability compared to fully sulfated analogs.

Data Table: Structural and Molecular Comparison

Property This compound Cholestan-3,6-diyl Disulfate
Molecular Formula C27H46O5S (inferred) C27H44O8S2
Molecular Weight ~506.7 g/mol 608.8 g/mol
IUPAC Name This compound Cholestan-3,6-diyl disulfate
Functional Groups Sulfate (C3), hydroxyl (C6) Sulfate (C3 and C6)
Polarity Moderate (hydroxyl + sulfate) High (dual sulfate)

Research Findings and Implications

  • Biological Role : Sulfated cholestane derivatives are implicated in lipid transport and detoxification. The hydroxyl-sulfate combination in this compound may enable selective interactions with hepatic transporters or enzymes .
  • Stability : Sulfate esters are generally acid-labile, but the 6-hydroxyl group could influence degradation kinetics compared to diyl disulfate.
  • Synthetic Challenges : Sulfation at specific sterol positions requires regioselective enzymatic or chemical methods, as seen in bile acid sulfation studies .

Preparation Methods

Selective Hydroxy Group Protection

The synthesis of cholestane-derived sulfates often begins with selective protection of hydroxyl groups to ensure regioselective sulfation. For 6-hydroxycholestan-3-yl sulfate, a critical intermediate is 5α-cholestane-3β,6α-diol. In one approach, 3β-hydroxy-5α-cholestan-6α-yl sulfate was synthesized using a combination of acetyl (Ac), tetrahydropyranyl (THP), and methoxymethyl (MOM) protective groups.

  • Stepwise Protection :

    • The 3β-hydroxyl group was protected with an acetyl group, while the 6α-hydroxyl was masked with a THP group.

    • Subsequent deprotection of the THP group allowed selective sulfation at C-6 using a triethylamine–sulfur trioxide complex.

    • Final deprotection of the acetyl group yielded the target compound.

This method achieved a 92% yield for the sulfation step, with purity confirmed via HPLC.

Alternative Protective Group Systems

In another study, 2β,3α-dihydroxy-5α-cholestane disulfate was synthesized using p-toluenesulfonyl (Ts) and MOM groups:

  • The 3α-hydroxyl was protected with a Ts group.

  • The 2β-hydroxyl was sulfated directly using a triethylamine–sulfur trioxide complex in dimethylformamide (DMF) at 95°C.

  • The Ts group was removed via hydrolysis, enabling sulfation at C-3.

Sulfation Techniques and Reaction Optimization

Lewis Acid-Catalyzed Sulfation

The use of Lewis acids, such as aluminum chloride (AlCl₃), in Friedel-Crafts alkylation reactions has been adapted for sulfation. For example, N-(4-methoxyphenyl)-3-chloropropionamide underwent cyclization in the presence of AlCl₃ (3–5 equivalents) at 150–220°C to yield 6-hydroxy-3,4-dihydroquinolinone, a precursor for related sulfated compounds. Key parameters include:

  • Solvent Selection : High-boiling amides (e.g., DMF) or amines maintained reaction fluidity despite high viscosity.

  • Temperature Control : Exothermic reactions required careful monitoring to avoid decomposition (>160°C).

Direct Sulfation Using SO₃ Complexes

Triethylamine–sulfur trioxide complexes are widely used for sulfating steroidal alcohols. For 3β-hydroxy-5α-cholestan-6α-yl sulfate :

  • A 1:5 molar ratio of steroid to SO₃ complex in DMF at 95°C for 13 hours achieved 93% yield of the disulfated product.

  • Quenching with sodium borohydride or hydrochloric acid decomposed residual aluminum salts, simplifying purification.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Crude products were eluted with chloroform/ethanol gradients (4:1 to 1:2 v/v) to isolate sulfated intermediates.

  • HPLC : Semi-preparative C18 columns with methanol/water (80:20 v/v) resolved regioisomers, achieving >99% purity for this compound.

Spectroscopic Validation

  • ¹H/¹³C NMR : Key signals for this compound included δ~3.58 ppm (C3-H, multiplet) and δ~4.18 ppm (C6-H, deshielded due to sulfate).

  • X-ray Crystallography : Confirmed the equatorial orientation of the 3β-sulfate group and axial 6α-hydroxyl in related analogs.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Protective Group (Ac/THP)9299.2High regioselectivityMulti-step deprotection
Direct Sulfation (SO₃ complex)9398.5Single-step reactionRequires excess reagent
Lewis Acid Catalysis8997.8ScalableTemperature-sensitive

Challenges and Innovations

Side Reactions and Mitigation

  • Competitive Solvent Sulfation : In Friedel-Crafts alkylations, aromatic solvents (e.g., o-dichlorobenzene) reacted competitively with intermediates, producing byproducts. Switching to DMF reduced side reactions.

  • Thermal Decomposition : Hotspots in large-scale reactors were mitigated using external cooling and controlled reagent addition.

Green Chemistry Approaches

A solvent-free mechanochemical method was reported for synthesizing 3β,6β-diacetoxy-5α-cholestan-5-ol , a related compound, achieving 88% yield with minimal waste . This approach could be adapted for sulfation steps.

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